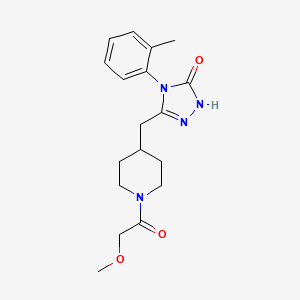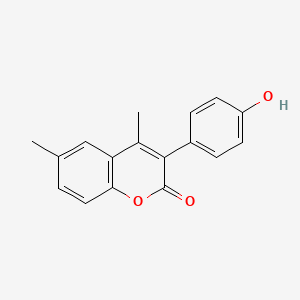
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin
Übersicht
Beschreibung
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. The specific structure of this compound includes a coumarin backbone with methyl and hydroxyphenyl substituents, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in studying enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as s-equol, have been found to bind more tightly to estrogen receptor β (erβ) than to erα .
Mode of Action
It’s worth noting that similar compounds, like s-equol, exhibit estrogenic activity and interact with estrogen receptors .
Biochemical Pathways
Compounds with similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been shown to have significant antioxidative potential, which is important for modulating oxidative stress pathways in cancer treatment or synergizing cancer cells to chemotherapeutics .
Result of Action
Similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been found to reduce cell viability and suppress cell migration in vitro .
Action Environment
It’s worth noting that the degradation of similar compounds, like bisphenol analogues, is influenced by various environmental factors, including other organic pollutants, redox potential, and ph .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, van der Waals forces, and other types of molecular interactions .
Cellular Effects
3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to bind to enzymes and other biomolecules allows it to influence various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one can change over time . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function. These temporal effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one can vary with different dosages in animal models These studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels. The specific metabolic pathways that this compound is involved in are still being investigated.
Transport and Distribution
The transport and distribution of 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one within cells and tissues is a complex process . It can interact with various transporters and binding proteins, and can influence its own localization or accumulation within cells.
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction between 4-hydroxybenzaldehyde and 4,6-dimethyl-2H-pyran-2-one under acidic conditions can yield the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin to dihydrocoumarin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-3-(4-methoxyphenyl)coumarin
- 4,6-Dimethyl-3-(4-chlorophenyl)coumarin
- 4,6-Dimethyl-3-(4-nitrophenyl)coumarin
Uniqueness
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-3-8-15-14(9-10)11(2)16(17(19)20-15)12-4-6-13(18)7-5-12/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDNSQUTVWULEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346062 | |
| Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331821-43-3 | |
| Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


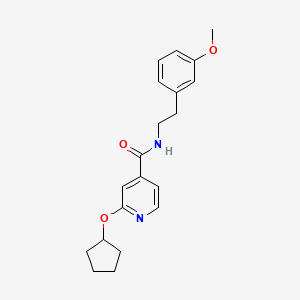
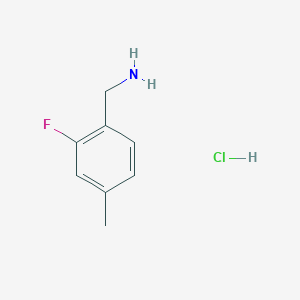

![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)
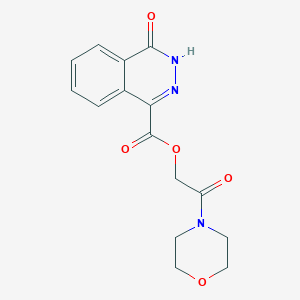
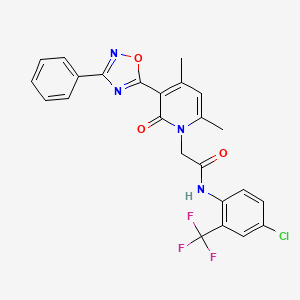
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)
![3-chloro-4-({1-[2-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B2954037.png)
![6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2954039.png)
![2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2954040.png)
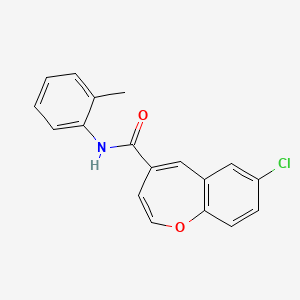
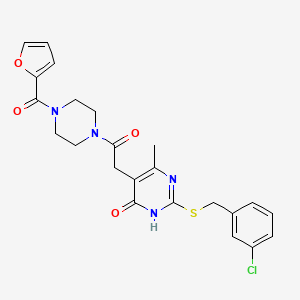
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)
